molecular formula C22H27N3O B4745311 1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine

1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine

Cat. No.: B4745311
M. Wt: 349.5 g/mol
InChI Key: FEAIATOVWHZKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine, commonly known as P4, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of P4 is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors and as an antagonist at dopamine and norepinephrine receptors. This results in a complex modulation of neurotransmitter signaling, which can have both stimulatory and inhibitory effects on neuronal activity.
Biochemical and Physiological Effects:
P4 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of several ion channels, including voltage-gated calcium channels and G protein-coupled inwardly rectifying potassium channels. These effects can have a range of physiological consequences, including changes in mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

P4 has several advantages for use in lab experiments. It has a high affinity for several neurotransmitter receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. It also has a relatively low toxicity, making it safe for use in animal studies. However, P4 has several limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a complex mechanism of action, which can make it difficult to interpret its effects on neuronal activity.

Future Directions

There are several future directions for research on P4. One area of interest is the development of more selective P4 analogs that can target specific neurotransmitter receptors. Another area of interest is the use of P4 in the treatment of neurological and psychiatric disorders, such as depression and anxiety. Finally, there is a need for more research on the long-term effects of P4 on neuronal activity, particularly in the context of chronic drug exposure.

Scientific Research Applications

P4 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have an affinity for several neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-22(20-10-8-19(9-11-20)18-23-12-4-5-13-23)25-16-14-24(15-17-25)21-6-2-1-3-7-21/h1-3,6-11H,4-5,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAIATOVWHZKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.